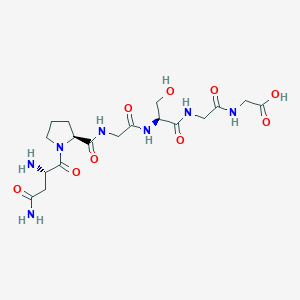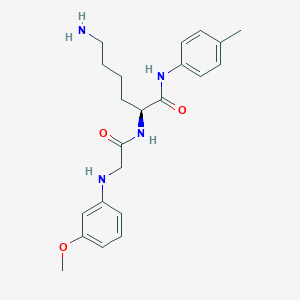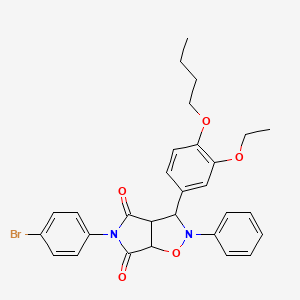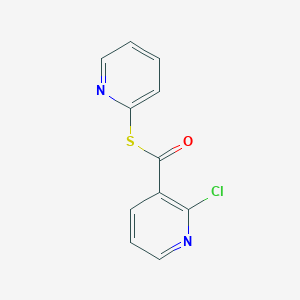![molecular formula C8H11IN2 B12629797 2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine](/img/structure/B12629797.png)
2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse pharmacological and biological activities, making them valuable in medicinal chemistry and other scientific fields .
Preparation Methods
The synthesis of 2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine can be achieved through various synthetic routes. One common method involves the use of radical reactions for the direct functionalization of imidazo[1,2-A]pyridine scaffolds. This can be done through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Another efficient method includes a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol .
Chemical Reactions Analysis
2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Specific conditions and reagents are required for the reduction of this compound.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common reagents used in these reactions include transition metals, oxidizing agents, and photocatalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a valuable scaffold in organic synthesis for the construction of various derivatives.
Biology: The compound has shown potential in biological studies due to its pharmacological properties.
Industry: The compound is also useful in material science due to its structural characteristics.
Mechanism of Action
The mechanism of action of 2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its pharmacological activities .
Comparison with Similar Compounds
2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine can be compared with other similar compounds such as:
Imidazo[1,2-A]pyridine derivatives: These compounds share a similar core structure and exhibit a wide range of pharmacological activities.
Pyrido[1,2-A]pyrimidine derivatives: These compounds also have diverse biological activities and are used in various medicinal applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties.
Properties
Molecular Formula |
C8H11IN2 |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
2-iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H11IN2/c1-6-8(9)10-7-4-2-3-5-11(6)7/h2-5H2,1H3 |
InChI Key |
JXEIXEVWNRZWMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N1CCCC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyclohexyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12629715.png)
![Methyl 1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12629724.png)


![(5S)-5-(Hydroxymethyl)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B12629741.png)

![2-{2-[Diphenyl(pyridin-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B12629753.png)


![[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B12629772.png)

![1-[(1R,2S)-2-(cyclopropylmethoxy)-1,2-diphenylethyl]piperidin-2-one](/img/structure/B12629784.png)

![N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12629789.png)
